![molecular formula C28H28N2O2S B11065949 2-({2-[(3,5-dimethylbenzyl)oxy]ethyl}sulfanyl)-6-(diphenylmethyl)pyrimidin-4(3H)-one](/img/structure/B11065949.png)
2-({2-[(3,5-dimethylbenzyl)oxy]ethyl}sulfanyl)-6-(diphenylmethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzhydryl group, a dimethylbenzyl ether moiety, and a pyrimidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzhydryl and dimethylbenzyl ether intermediates, followed by their coupling with a pyrimidinone precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or dimethylbenzyl ether moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:
Benzhydryl derivatives: These compounds share the benzhydryl group and exhibit similar chemical properties, but may differ in their biological activities.
Pyrimidinone derivatives: These compounds have the pyrimidinone core and are often studied for their potential therapeutic applications.
Dimethylbenzyl ether derivatives: These compounds contain the dimethylbenzyl ether moiety and are used in various chemical syntheses.
The uniqueness of 6-BENZHYDRYL-2-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not observed in other compounds.
Properties
Molecular Formula |
C28H28N2O2S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-benzhydryl-2-[2-[(3,5-dimethylphenyl)methoxy]ethylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C28H28N2O2S/c1-20-15-21(2)17-22(16-20)19-32-13-14-33-28-29-25(18-26(31)30-28)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,15-18,27H,13-14,19H2,1-2H3,(H,29,30,31) |
InChI Key |
YJMHEXJHVNGPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COCCSC2=NC(=CC(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11065867.png)
![ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate](/img/structure/B11065882.png)
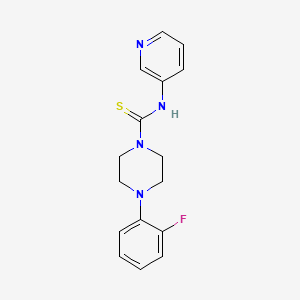
![ethyl 2-[(4-chlorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11065896.png)

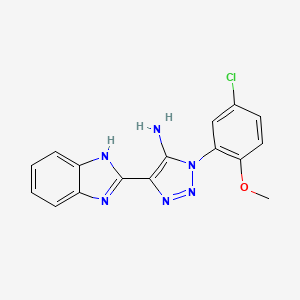
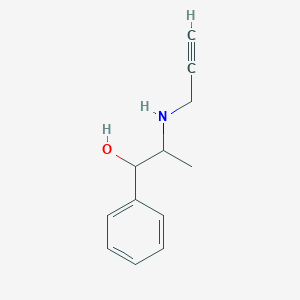
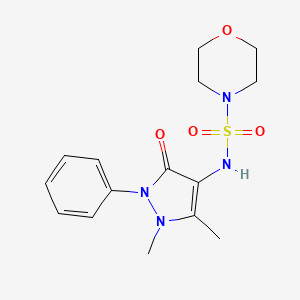
![4-[9-(4-methoxyphenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile](/img/structure/B11065920.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11065933.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11065939.png)
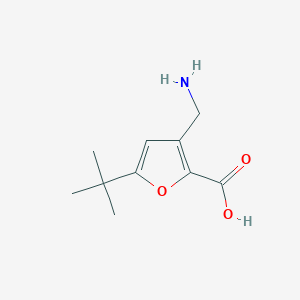
![N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11065947.png)
![10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B11065956.png)
